molecular formula C11H14N2O4 B086225 [3-(methoxycarbonylamino)phenyl] N-ethylcarbamate CAS No. 13684-83-8

[3-(methoxycarbonylamino)phenyl] N-ethylcarbamate

Cat. No.: B086225
CAS No.: 13684-83-8
M. Wt: 238.24 g/mol
InChI Key: HRKGVLTUVUHJPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(methoxycarbonylamino)phenyl] N-ethylcarbamate is a bioactive chemical compound. It is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry . This compound is characterized by its unique structure, which includes a carbanilic acid moiety, a hydroxy group at the meta position, a methyl ester, and an ethylcarbamate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(methoxycarbonylamino)phenyl] N-ethylcarbamate typically involves the esterification of carbanilic acid with methanol in the presence of an acid catalyst. The reaction conditions often include heating the mixture to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of solvents like DMSO and PEG300, along with surfactants like Tween 80, can aid in the solubilization and reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

[3-(methoxycarbonylamino)phenyl] N-ethylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[3-(methoxycarbonylamino)phenyl] N-ethylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other bioactive compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [3-(methoxycarbonylamino)phenyl] N-ethylcarbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its bioactive effects. For example, it may inhibit acetylcholinesterase, resulting in increased levels of acetylcholine in the nervous system .

Comparison with Similar Compounds

Similar Compounds

  • Carbanilic acid, m-hydroxy-, methyl ester, dimethylcarbamate (ester)
  • Carbanilic acid, m-hydroxy-, methyl ester, hexylcarbamate (ester)
  • Carbanilic acid, m-hydroxy-, methyl ester, methylcarbamate

Uniqueness

[3-(methoxycarbonylamino)phenyl] N-ethylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethylcarbamate ester group, in particular, differentiates it from other similar compounds and contributes to its specific applications and effects .

Properties

CAS No.

13684-83-8

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

[3-(methoxycarbonylamino)phenyl] N-ethylcarbamate

InChI

InChI=1S/C11H14N2O4/c1-3-12-10(14)17-9-6-4-5-8(7-9)13-11(15)16-2/h4-7H,3H2,1-2H3,(H,12,14)(H,13,15)

InChI Key

HRKGVLTUVUHJPJ-UHFFFAOYSA-N

SMILES

CCNC(=O)OC1=CC=CC(=C1)NC(=O)OC

Canonical SMILES

CCNC(=O)OC1=CC=CC(=C1)NC(=O)OC

13684-83-8

Synonyms

m-[(Ethylcarbamoyl)oxy]carbanilic acid methyl ester

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.